molecular formula C20H13NO2 B14640353 Benzoic acid, 2-(6-phenanthridinyl)- CAS No. 54893-50-4

Benzoic acid, 2-(6-phenanthridinyl)-

Katalognummer: B14640353
CAS-Nummer: 54893-50-4
Molekulargewicht: 299.3 g/mol
InChI-Schlüssel: YHVPZULCFGLSCQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzoic acid, 2-(6-phenanthridinyl)- is an organic compound that features a benzoic acid moiety attached to a phenanthridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-(6-phenanthridinyl)- typically involves the reaction of phenanthridine with benzoic acid derivatives under specific conditions. One common method includes the use of a coupling reaction facilitated by a catalyst such as palladium. The reaction conditions often require a solvent like dimethylformamide (DMF) and a base such as potassium carbonate to promote the coupling process .

Industrial Production Methods

Industrial production of benzoic acid, 2-(6-phenanthridinyl)- may involve large-scale coupling reactions using automated reactors. The process is optimized for yield and purity, often employing continuous flow techniques to maintain consistent reaction conditions and minimize by-products .

Analyse Chemischer Reaktionen

Types of Reactions

Benzoic acid, 2-(6-phenanthridinyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄)

    Reduction: Lithium aluminum hydride (LiAlH₄)

    Substitution: Various electrophiles in the presence of a catalyst

Major Products

    Oxidation: Phenanthridinone derivatives

    Reduction: Alcohols or aldehydes

    Substitution: Substituted phenanthridine derivatives

Wirkmechanismus

The mechanism of action of benzoic acid, 2-(6-phenanthridinyl)- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular processes by binding to specific receptors. The exact pathways and targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzoic acid: A simpler compound with a single benzene ring and a carboxylic acid group.

    Phenanthridine: A nitrogen-containing heterocyclic compound with a structure similar to phenanthrene.

Uniqueness

Benzoic acid, 2-(6-phenanthridinyl)- is unique due to its combined structural features of both benzoic acid and phenanthridine. This combination imparts distinct chemical and biological properties that are not observed in the individual components .

Conclusion

Benzoic acid, 2-(6-phenanthridinyl)- is a compound of significant interest in various scientific fields due to its unique structural properties and potential applications. Its synthesis, chemical reactivity, and diverse applications make it a valuable subject of study in chemistry, biology, medicine, and industry.

Eigenschaften

CAS-Nummer

54893-50-4

Molekularformel

C20H13NO2

Molekulargewicht

299.3 g/mol

IUPAC-Name

2-phenanthridin-6-ylbenzoic acid

InChI

InChI=1S/C20H13NO2/c22-20(23)17-11-4-3-10-16(17)19-15-9-2-1-7-13(15)14-8-5-6-12-18(14)21-19/h1-12H,(H,22,23)

InChI-Schlüssel

YHVPZULCFGLSCQ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N=C2C4=CC=CC=C4C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.